Euglobal Ia1
Overview
Description
Euglobal Ia1 belongs to the class of organic compounds known as xanthenes . It is a novel acylphloroglucinol-sesquiterpene derivative and is considered a potent granulation-inhibiting principle . It has been isolated from the buds of Eucalyptus globulus .
Molecular Structure Analysis
Euglobal Ia1 has a molecular formula of C23H30O5 . Its average mass is 386.481 Da and its monoisotopic mass is 386.209320 Da . It has 3 of 4 defined stereocentres .Physical And Chemical Properties Analysis
Euglobal Ia1 is soluble in water, with a solubility of 0.0007043 mg/L at 25 °C . It has an XlogP3-AA value of 5.60 (est) .Scientific Research Applications
1. Antimicrobial and Antiparasitic Activities
Euglobal Ia1 and its analogues have been studied for their potential in treating parasitic infections and microbial diseases. For instance, several euglobal analogues, named S-euglobals, synthesized from phloroglucinol, exhibited antileishmanial, antimalarial, and antimicrobial activities, showing promise against organisms like Leishmania donovani and Plasmodium falciparum, as well as methicillin-resistant Staphylococcus aureus (Bharate et al., 2008).
2. Cytotoxicity and Potential in Cancer Treatment
Euglobal-IIIa, a novel derivative isolated from Eucalyptus robusta, has shown cytotoxicity against various human cancer cell lines, suggesting potential use in cancer treatment (Peng et al., 2011). Furthermore, euglobals have been investigated for anti-tumor-promoting activities. Compounds like euglobal-G1--G5 showed significant inhibitory effects on Epstein-Barr virus activation, an important factor in certain types of cancer (Takasaki et al., 1995).
3. Inhibitory Effects on Tumor Promotion
Research indicates that euglobals can act as inhibitors of skin-tumor promotion. A study found that euglobals with monoterpene structures had strong inhibitory activity on Epstein-Barr virus activation, an important factor in tumor promotion (Takasaki et al., 1990).
4. Chemopreventive Effects
Euglobal-G1, derived from Eucalyptus grandis leaves, has shown remarkable inhibitory effects in a mouse skin tumor model, suggesting its potential as a chemopreventive agent (Takasaki et al., 2000).
Safety And Hazards
According to the available data, Euglobal Ia1 does not have any identified hazards according to the GHS classification in accordance with 29 CFR 1910 (OSHA HCS) . Its oral, dermal, and inhalation toxicity have not been determined . It’s recommended that Euglobal Ia1 usage levels should not be for fragrance or flavor use .
properties
IUPAC Name |
1,3-dihydroxy-10a-methyl-9-(2-methylpropyl)-7-propan-2-yl-7,8,8a,9-tetrahydroxanthene-2,4-dicarbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O5/c1-12(2)8-15-18-9-14(13(3)4)6-7-23(18,5)28-22-17(11-25)20(26)16(10-24)21(27)19(15)22/h6-7,10-15,18,26-27H,8-9H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCAXPYWXIWWHHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C2CC(C=CC2(OC3=C(C(=C(C(=C13)O)C=O)O)C=O)C)C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Euglobal Ia1 | |
CAS RN |
77844-93-0 | |
Record name | Euglobal Ia1 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77844-93-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Euglobal Ia1 | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0030032 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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